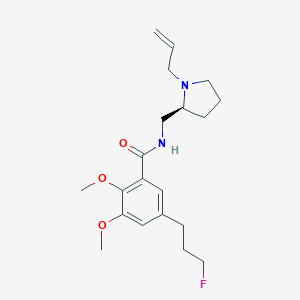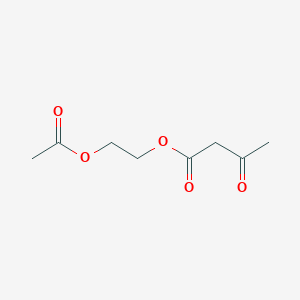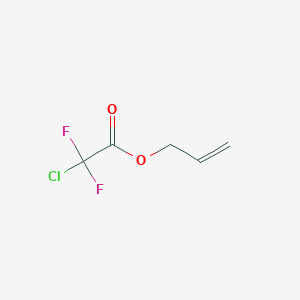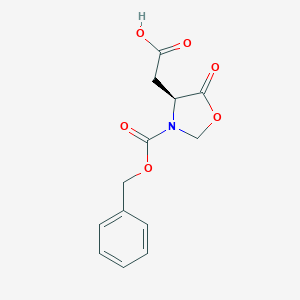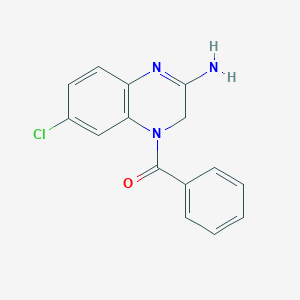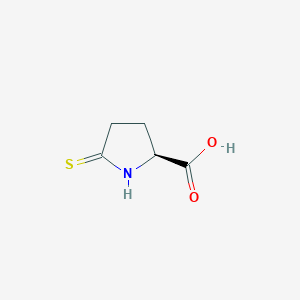
(S)-5-thioxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thioxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a sulfur atom in place of the oxygen atom typically found in the oxo group of L-proline. The unique structure of 5-Thioxo-L-proline makes it an interesting subject for research in organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Thioxo-L-proline can be synthesized from naturally occurring 5-oxo-L-proline. One common method involves the use of Lawesson’s reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, which facilitates the conversion of the oxo group to a thioxo group at room temperature . This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for 5-Thioxo-L-proline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Thioxo-L-proline undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thioxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioxo group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Thioxo-L-proline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Thioxo-L-proline involves its interaction with various molecular targets and pathways. The sulfur atom in the thioxo group can form strong bonds with metal ions and other electrophilic centers, making it a potent ligand in coordination chemistry . Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes, including the regulation of oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-L-proline: The parent compound from which 5-Thioxo-L-proline is derived.
L-Proline: The basic amino acid structure without the thioxo group.
Thiazolidine: A related heterocyclic compound with a sulfur atom in the ring.
Uniqueness
5-Thioxo-L-proline is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it more reactive in certain types of chemical reactions and potentially more effective in biological applications compared to its analogs .
Propriétés
Numéro CAS |
120610-89-1 |
|---|---|
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
(2S)-5-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)3-1-2-4(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
Clé InChI |
SBAXTNNTHGLNJX-VKHMYHEASA-N |
SMILES isomérique |
C1CC(=S)N[C@@H]1C(=O)O |
SMILES |
C1CC(=S)NC1C(=O)O |
SMILES canonique |
C1CC(=S)NC1C(=O)O |
Synonymes |
Proline, 5-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



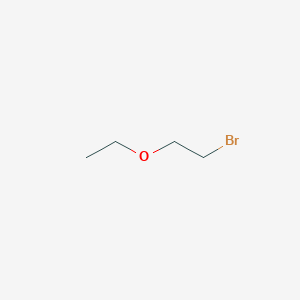

![5,7-Bis(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one](/img/structure/B43965.png)
